Welcome to the BenchChem Online Store!
molecular formula C6H14N2O6S B1512932 Taurinamide succinate

Taurinamide succinate

Cat. No. B1512932
M. Wt: 242.25 g/mol
InChI Key: RSGVYPCRVAZWJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08952148B2

Procedure details

Take a suspension of 100 g of Cbz-Taurinamide in 1000 ml methanol, and 10% Pd/C (1.0 g) and subject to hydrogenation at 45-50 psi. Upon completion of the reaction filter the catalyst and add succinic acid (1.0 eq) to the solvent and distill off the solvent under vacuum to provide the title compound in about 90% yield as a white solid.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
90%

Identifiers

REACTION_CXSMILES
C([NH:11][CH2:12][CH2:13][S:14]([NH2:17])(=[O:16])=[O:15])(OCC1C=CC=CC=1)=O.[C:18]([OH:25])(=[O:24])[CH2:19][CH2:20][C:21]([OH:23])=[O:22]>CO.[Pd]>[C:18]([OH:25])(=[O:24])[CH2:19][CH2:20][C:21]([OH:23])=[O:22].[NH2:11][CH2:12][CH2:13][S:14]([NH2:17])(=[O:16])=[O:15] |f:4.5|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
C(=O)(OCC1=CC=CC=C1)NCCS(=O)(=O)N
Name
Quantity
1000 mL
Type
solvent
Smiles
CO
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC(=O)O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Upon completion of the reaction filter the catalyst
DISTILLATION
Type
DISTILLATION
Details
distill off the solvent under vacuum

Outcomes

Product
Name
Type
product
Smiles
C(CCC(=O)O)(=O)O.NCCS(=O)(=O)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.